molecular formula C23H18F2N2O3S2 B2507210 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 942002-71-3

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2507210
CAS RN: 942002-71-3
M. Wt: 472.52
InChI Key: IASLBMIIVGNRMR-UHFFFAOYSA-N
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Description

The compound "N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" is a derivative of benzo[d]thiazol, which is a heterocyclic compound containing sulfur and nitrogen in its structure. The compound is characterized by the presence of a difluorobenzothiazole moiety, a benzyl group, and a phenylsulfonylpropanamide fragment. This structure suggests potential biological activity, as similar compounds have been studied for their antibacterial, anti-inflammatory, and psychotropic properties .

Synthesis Analysis

The synthesis of related compounds often involves the formation of a thiazole ring, followed by functionalization with various substituents. For example, derivatives of piperazinyl quinolones with benzylthio and benzylsulfonyl groups have been synthesized and shown to exhibit antibacterial activity . Another related synthesis involves an iron-catalyzed tandem sulfonylation and cyclization reaction to produce benzosultams, which are structurally similar to the target compound . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the conformational features and the confirmation of the synthesized structure. For instance, the crystal structure of a closely related compound revealed a half-chair conformation of the fused six-membered ring and various modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the difluorobenzothiazole and phenylsulfonyl groups. These functionalities can participate in various chemical reactions, such as sulfonylation, which is a key step in the synthesis of some related compounds . The benzyl group may also undergo reactions typical for aromatic compounds, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms and the sulfonyl group could affect the compound's lipophilicity, solubility, and stability. Compounds with similar structures have been characterized by their physicochemical parameters, which are important for understanding their biological activity and pharmacokinetic profile . The crystal structure analysis of related compounds provides insight into their solid-state properties, which can influence their formulation and storage .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis and Characterization : Compounds with similar structural frameworks, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, are synthesized through reactions between benzo[d]thiazol-2-amine and other compounds, characterized by spectroscopic methods such as 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021). Such methodologies could be applicable for synthesizing and analyzing N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide.

Biological Applications

  • Antiproliferative and Antitumor Activity : Derivatives of benzo[d]thiazol have been studied for their antiproliferative activity against various cancer cell lines, with some showing promising results in inhibiting tubulin dynamics (Guerra et al., 2021). This suggests potential cancer therapeutic research applications for this compound.

Material Science

  • Optical and Electronic Properties : Triphenylamine–benzothiazole derivatives demonstrate temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching in polar solvents, which is significant for applications in optical materials and sensors (Kundu et al., 2019). This characteristic might be explored with this compound for developing novel photoluminescent materials or sensors.

properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O3S2/c24-17-13-19(25)22-20(14-17)31-23(26-22)27(15-16-7-3-1-4-8-16)21(28)11-12-32(29,30)18-9-5-2-6-10-18/h1-10,13-14H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASLBMIIVGNRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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